CB2 Receptor Pharmacophore Fit: Structural Basis for Differentiation from Sulfamoyl Benzamide Lead Compound 27
The sulfamoyl benzamide series requires precise spatial arrangement of the aryl sulfamoyl and pendant amide groups for CB2 affinity [1]. The 4-(dimethylsulfamoyl) substitution pattern in CAS 1060327-26-5 represents a distinct electronic environment relative to the optimized lead compound 27 (which contains a 3,4-dimethyl substitution on the benzamide ring and a piperidin-1-ylsulfonyl moiety) [1]. Compound 27 achieved 120-fold functional selectivity for CB2 over CB1 in a cAMP assay [1]. While direct affinity data for CAS 1060327-26-5 are not publicly disclosed, its structural features position it as a member of the same pharmacophore class but with a divergent substitution vector that could yield different selectivity or metabolic profiles [2].
| Evidence Dimension | CB2 receptor functional selectivity (cAMP assay) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 1060327-26-5 |
| Comparator Or Baseline | Compound 27 (Worm et al. 2008): 120-fold functional CB2 vs. CB1 selectivity in cAMP assay |
| Quantified Difference | Quantitative comparison not possible without experimental data for the target compound |
| Conditions | Recombinant human CB2 and CB1 receptors expressed in HEK293 cells; cAMP accumulation assay (Worm et al. 2008) |
Why This Matters
CB2 selectivity is the key differentiator in this class for avoiding CB1-mediated CNS side effects; if this compound exhibits a distinct selectivity window from compound 27, it could address a different therapeutic or tool compound niche.
- [1] Worm K, Zhou QJ, Saeui CT, Green RC, Cassel JA, Stabley GJ, DeHaven RN, Conway-James N, LaBuda CJ, Koblish M, Little PJ, Dolle RE. Sulfamoyl benzamides as novel CB2 cannabinoid receptor ligands. Bioorg Med Chem Lett. 2008;18(9):2830-5. View Source
- [2] Goodman AJ, Ajello CW, Worm K, Le Bourdonnec B, Savolainen MA, O'Hare H, Cassel JA, Stabley GJ, DeHaven RN, LaBuda CJ, Koblish M, Little PJ, Brogdon BL, Smith SA, Dolle RE. CB2 selective sulfamoyl benzamides: optimization of the amide functionality. Bioorg Med Chem Lett. 2009;19(2):309-13. View Source
